molecular formula C7H5N3O2S2 B2431400 3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile CAS No. 339021-05-5

3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile

Cat. No. B2431400
CAS RN: 339021-05-5
M. Wt: 227.26
InChI Key: KXQWCFQKLYEPBK-UHFFFAOYSA-N
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Description

“3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile” is a complex organic compound. It contains several functional groups including a cyanomethyl group (-CH2CN), a sulfonyl group (-SO2-), a methyl group (-CH3), and an isothiazole ring . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, cyanomethylation is a common synthetic approach to introduce a cyanomethyl group into a molecule . Sulfonyl groups can be introduced through reactions with sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups around the isothiazole ring. Unfortunately, without specific data, it’s challenging to provide a detailed analysis of its molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyanomethyl group could participate in radical cyanomethylation reactions . The sulfonyl group could undergo reactions typical of sulfonylureas .

Scientific Research Applications

Antiviral Activities

A study on the structural and vibrational properties of a series of isothiazole derivatives, including variations of 3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile, explored their potential antiviral activities. The high polarity of certain derivatives, presumably including the cyanomethylsulfonyl variant, was noted to potentially explain elevated antiviral activity due to their ability to traverse biological membranes more rapidly (Romani et al., 2015).

Electrosynthesis of Isothiazoles

Electrosynthesis of sulfur-containing compounds, including isothiazoles derived from substances similar to 3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile, has been studied. This process involves the elimination of a phenylsulfonyl group, which is a key feature of the cyanomethylsulfonyl compound (Kunugi et al., 1999).

Synthesis of New Derivatives

The synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles, a class closely related to 3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile, has been researched for broad antiviral spectrum applications. This indicates the potential for developing new compounds with similar structures for antiviral use (Cutrì et al., 2002).

Reaction with Other Chemicals

Studies have also explored the reactions of compounds similar to 3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile with different chemicals, such as sulfonylacetic acid nitriles. This research can be pivotal in understanding the compound's reactivity and potential applications in creating new chemical entities (Britsun et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Compounds containing sulfonyl groups can be corrosive and harmful if swallowed . Proper safety measures should be taken when handling such compounds .

properties

IUPAC Name

3-(cyanomethylsulfonyl)-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S2/c1-5-6(4-9)7(10-13-5)14(11,12)3-2-8/h3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQWCFQKLYEPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile

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